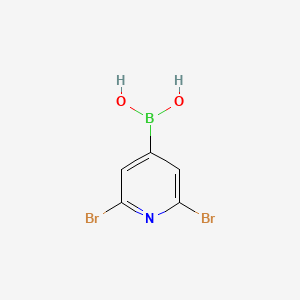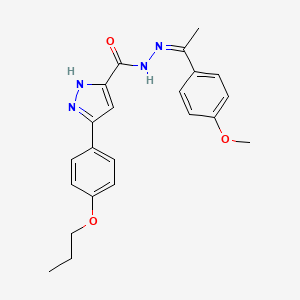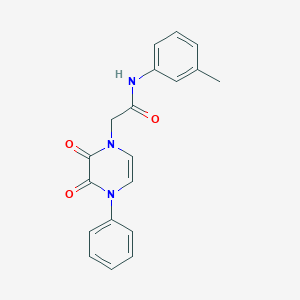![molecular formula C17H14N6OS2 B2642127 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide CAS No. 1903153-09-2](/img/structure/B2642127.png)
2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N6OS2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- This compound is involved in the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and more. These heterocycles have potential applications in biological activities and are identified by various spectroscopic techniques, signifying its role in the synthesis of biologically active compounds (Fadda et al., 2017).
- The compound is also a precursor in synthesizing condensed-azole derivatives, which exhibit anti-asthmatic activities. This indicates its potential in developing treatments for respiratory diseases (Kuwahara et al., 1997).
Pharmacological Potential
- The compound is part of the synthesis of 1,2,4-triazoles, which are characterized for their antimicrobial and antitubercular activities. This suggests its role in the development of new treatments for infectious diseases (Patel, Khan & Rajani, 2010).
- It has been used to synthesize nicotinamide derivatives, which show inhibition of proliferation in human keratinocytes and suppression of interleukin-2 production. These findings imply its importance in treating inflammatory skin diseases (Venkatraman et al., 2004).
Material Chemistry and Structural Analysis
- Its derivatives are involved in the synthesis of compounds that show corrosion inhibition on mild steel, indicating applications in material protection and industrial chemistry (Chakravarthy, Mohana & Kumar, 2014).
- It is also key in the synthesis and structural characterization of triazole pyridazine derivatives, emphasizing its role in the field of chemical synthesis and material characterization (Sallam et al., 2021).
Properties
IUPAC Name |
2-methylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c1-25-17-12(3-2-7-18-17)16(24)19-9-15-21-20-14-5-4-13(22-23(14)15)11-6-8-26-10-11/h2-8,10H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJOYPNTWXVRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2642045.png)

![N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide](/img/structure/B2642047.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2642053.png)

![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2642055.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2642057.png)
![N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide](/img/structure/B2642058.png)
![(2Z)-2-{[(3-chlorophenyl)methyl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2642060.png)


